molecular formula C6H6N2O2 B151167 2-Pyrimidineacetic acid CAS No. 66621-73-6

2-Pyrimidineacetic acid

Cat. No. B151167
CAS RN: 66621-73-6
M. Wt: 138.12 g/mol
InChI Key: NRRCYZPJUABYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrimidineacetic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds with a structure similar to pyridine, featuring two nitrogen atoms at positions 1 and 3 in the six-membered ring. These compounds are important in various biological processes and are key components of nucleic acids. Pyrimidine derivatives have been extensively studied due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One common approach is the "Principal Synthesis," which involves the cyclization of beta-dicarbonyl compounds with N-C-N compounds, such as amidines, urea, and guanidines . For instance, novel pyrimidine derivatives have been synthesized by condensation reactions involving uracil and its substituted derivatives with dibenzyl-L-ascorbic acid . Additionally, 5-pyrimidylboronic acid and its derivatives have been synthesized through lithium-halogen exchange reactions followed by Suzuki cross-coupling reactions . A one-pot synthesis approach has also been reported for the creation of a library of 2,4,5-substituted pyrimidines, which were screened for antitumor activities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the Z-configuration of the C4'=C5' double bond in certain pyrimidine derivatives was deduced from their NMR spectra and connectivities in COSY, ROESY, and HMBC spectra . The X-ray crystal structures of some pyrimidine compounds have also been reported, providing detailed insights into their three-dimensional conformations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. Suzuki cross-coupling reactions are commonly used to introduce different substituents into the pyrimidine ring . Other reactions include aminolysis, which has been used to attach amino acid residues to the 2-position of pyrimidines . Additionally, oxidative addition reactions have been employed to append aryl thiols to pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit good solubility in common organic solvents and have been shown to possess good thermal stability . Their optical and electrochemical properties can be studied using fluorescence spectroscopy and cyclic voltammetry, respectively. For instance, certain pyrimidine-based copolymers emit green light under UV irradiation and exhibit bathochromic shifts when protonated . The anti-bacterial activity of some 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines has also been evaluated, with some compounds showing excellent inhibition against tested bacteria .

Scientific Research Applications

  • Pharmacological Applications

    • Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • They are known to inhibit the expression and activities of certain vital inflammatory mediators .
    • A large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of Derivatives

    • Numerous methods for the synthesis of pyrimidines are described .
    • Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .
    • These methods extend to the preparation of different bioactive and industrially applicable molecules .
  • Preparation of Pyrimidine Derivatives

    • 2-Pyrimidineacetic acid is used as a reagent in the preparation of pyrimidine derivatives .
    • These derivatives have potential applications in treating and preventing sexual dysfunction .
  • Industrial Chemistry

    • Perimidines, a class of compounds related to 2-Pyrimidineacetic acid, have significant applications in industrial chemistry .
    • They are used in the synthesis of different bioactive and industrially applicable molecules .
  • Drug Discovery

    • Perimidine derivatives, which can be synthesized from 2-Pyrimidineacetic acid, have applications in drug discovery .
    • They are used in the development of new therapeutic agents .
  • Polymer Chemistry

    • Perimidine derivatives are used in polymer chemistry .
    • They contribute to the development of new materials with unique properties .
  • Anti-Inflammatory Applications

    • Pyrimidines, including 2-Pyrimidineacetic acid, have been found to have anti-inflammatory effects .
    • These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • This makes them potentially useful in the treatment of various inflammatory conditions .
  • Molecular Interaction and Complex Formation

    • Pyrimidines have the ability to interact with different proteins and form complexes with metals .
    • This unique property makes them useful in various fields of life sciences, medical sciences, and industrial chemistry .
  • Photosensors and Dye Industries

    • Pyrimidine derivatives have distinct behavior in various ranges of light .
    • This makes them potentially useful in the development of photosensors and in dye industries .
  • Catalytic Activity in Organic Synthesis

    • Pyrimidine derivatives have been found to exhibit catalytic activity in organic synthesis .
    • This makes them valuable in the field of synthetic chemistry .
  • Storage and Transportation

    • 2-Pyrimidineacetic acid can be stored in a dry, sealed environment and transported under cold-chain conditions .
    • This makes it suitable for use in various industrial and laboratory settings .

Safety And Hazards

2-Pyrimidineacetic acid is not for human or veterinary use . It has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-pyrimidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRCYZPJUABYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494580
Record name (Pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidineacetic acid

CAS RN

66621-73-6
Record name (Pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidineacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(pyrimidin-2-yl)acetate (Example 31b, 410 mg, 2.47 mmol) in ethanol (5 mL) was added 2N NaOH (2 mL) at room temperature under nitrogen. The reaction mixture was stirred at room temperature under nitrogen for 72 hours, then concentrated under reduced pressure. The residue was triturated with ethanol and concentrated under reduced pressure to give the title compound, which was carried onto the next step without further purification. MS 139 (MH+).
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Bessard, R Crettaz - Tetrahedron, 1999 - Elsevier
… Several examples of the use of 4,6-dimethoxy-2-pyrimidineacetic acid (5, R=H) for the preparation of pyrimidinesulfonamides such as 6 are described in the patent literature. These …
Number of citations: 16 www.sciencedirect.com
H Yamanaka, S Niitsuma, T Sakamoto… - Chemical and …, 1979 - jstage.jst.go.jp
… In order to overcome this limitation, several devices have been reportedfirgl Our investigation has resulted in a synthetic route to 2—pyrimidineacetic acid derivatives. …
Number of citations: 6 www.jstage.jst.go.jp
山中宏, 新妻節子, 坂本尚夫, 水柿道直 - Chemical and Pharmaceutical …, 1979 - jlc.jst.go.jp
… In order to overcome this limitation, several devices have been reportedfirgl Our investigation has resulted in a synthetic route to 2—pyrimidineacetic acid derivatives. …
Number of citations: 2 jlc.jst.go.jp
G Schäfer, M Ahmetovic, T Fleischer… - … Process Research & …, 2020 - ACS Publications
… (4) For initial screenings of the cyclopropanation step, commercially available 2-pyrimidineacetic acid ethyl ester 6 was used. It was found that the cyclopropanation worked well with a …
Number of citations: 1 pubs.acs.org
GG Danagulyan - Chemistry of Heterocyclic Compounds, 2005 - Springer
Data on the isomerization recyclizations of pyrimidines, particularly the Kost-Sagitullin and other transformations accompanied by substitution of an endocyclic atom in pyrimidine by an …
Number of citations: 17 link.springer.com
R Skoda-Foldes, L Kollár - Current Organic Chemistry, 2002 - ingentaconnect.com
Palladium catalysed reactions serve as versatile tools in synthetic organic chemistry. By using these methodologies carbon monoxide can be introduced directly into a number of …
Number of citations: 342 www.ingentaconnect.com
小松美奈子, 丹治健一, 小川茂, 今野昌悦… - YAKUGAKU …, 1979 - jstage.jst.go.jp
Thermal condensation of ethyl 2-ethoxycarbonylacetimidate (I') with 2-ethoxycarbonylacetamidine (II') provided a good yield of ethyl 6-amino-3, 4-dihydro-4-oxo-2-pyrimidine-acetate (…
Number of citations: 2 www.jstage.jst.go.jp

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